Ácido 4-aminobut-2-ínico

Descripción general

Descripción

4-Aminobut-2-ynoic acid and its analogues have been synthesized and studied due to their relevance in various biochemical processes and as potential pharmacological agents. Their synthesis and properties have been explored to understand their role in inhibiting neurotransmitter processes and other biological activities.

Synthesis Analysis

The synthesis of 4-Aminobut-2-ynoic acid derivatives involves various chemical strategies, including catalytic hydrogenation and halogenation reactions. For example, Duke et al. (1993) reported the synthesis of tritiated E- and Z-4-aminobut-2-enoic acids, analogues of GABA, through catalytic hydrogenation using tritium gas (Duke et al., 1993). Additionally, Allan et al. (1980) explored the synthesis of both trans and cis isomers of 4-amino-3-halogenobut-2-enoic acid as potential irreversible inhibitors of GABA-transaminase (Allan et al., 1980).

Molecular Structure Analysis

Research on the molecular structure of 4-Aminobut-2-ynoic acid and its derivatives has been conducted using various spectroscopic methods. For instance, Raju et al. (2015) carried out FT-IR, molecular structure, and NBO analysis of a synthesized compound to understand its stability and charge transfer within the molecule (Raju et al., 2015).

Chemical Reactions and Properties

4-Aminobut-2-ynoic acid and its analogues participate in various chemical reactions that define their reactivity and potential biological application. The stereospecific irreversible inhibition of bacterial glutamic acid decarboxylase by 4-Aminohex-5-ynoic acid highlights the chemical reactivity and mechanism of action of these compounds (Jung et al., 1978).

Physical Properties Analysis

The physical properties of 4-Aminobut-2-ynoic acid derivatives, such as solubility, melting point, and crystalline structure, are essential for their application in biochemical research and potential therapeutic use. The synthesis and characterization of these compounds, including their thermal analysis and crystal structure, provide insight into their stability and behavior under various conditions (Nayak et al., 2014).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents, stability under different conditions, and potential for bioorthogonal reactions, are crucial for understanding the application of 4-Aminobut-2-ynoic acid derivatives in medicinal chemistry and biology. Studies on the synthesis of novel amino acids for bioorthogonal reactions emphasize the versatility and potential of these compounds for functionalization and modification of biological molecules (Forbes et al., 2016).

Aplicaciones Científicas De Investigación

Investigación de Neurotransmisores

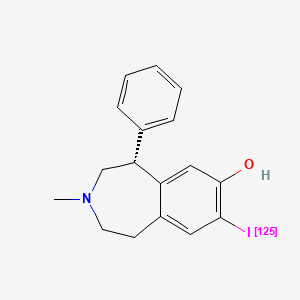

Ácido 4-aminotetrólico: se ha utilizado en el estudio de los receptores GABA A, que son cruciales para el funcionamiento del sistema nervioso central. Actúa como agonista y es fundamental para comprender la acción inhibitoria sobre las neuronas espinales, proporcionando información sobre el tratamiento de los trastornos neurológicos {svg_1}.

Modificación Estructural de Productos Naturales

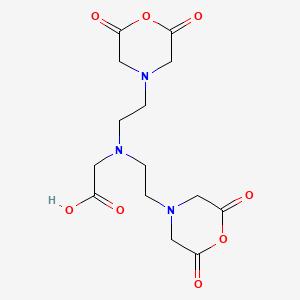

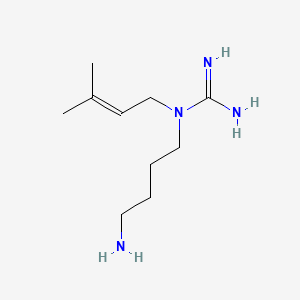

Este compuesto juega un papel importante en la modificación estructural de productos naturales. Al introducir ácido 4-aminobut-2-ínico en los productos naturales, los investigadores buscan mejorar su rendimiento y minimizar los efectos adversos. Esta aplicación es crucial en el desarrollo de nuevos fármacos con mejor solubilidad y actividad {svg_2}.

Síntesis de Compuestos Tritiados

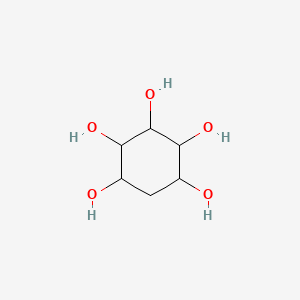

La síntesis de análogos tritiados de ácido 4-aminobut-2-ínico es significativa para crear compuestos con alta actividad específica. Estos análogos son valiosos en varios estudios científicos, incluidos los relacionados con la neurotransmisión {svg_3}.

Modelado Molecular

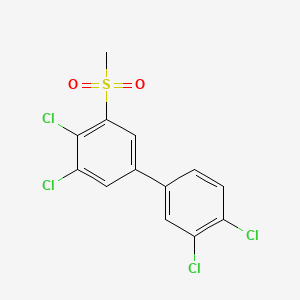

Ácido 4-aminotetrólico: es esencial para el modelado molecular de los receptores ionotrópicos GABA. Su estructura ayuda a comprender las diferentes formas que puede adoptar el GABA en sus interacciones con las macromoléculas receptoras, lo que ayuda en el desarrollo de nuevos agentes que actúan selectivamente sobre estos receptores {svg_4}.

Estudios Neuroquímicos

Como neuroquímico, ácido 4-aminotetrólico ha sido ampliamente estudiado por su acción en una gama de macromoléculas, desde receptores hasta transportadores. Esto ha proporcionado información valiosa para la farmacología de los neurotransmisores {svg_5}.

Radiomarcado para Imagenología

El compuesto se utiliza en la preparación de análogos radiomarcados para fines de imagenología. Esta aplicación es particularmente útil en el campo de la imagenología médica, donde ayuda a rastrear la distribución y localización de los neurotransmisores {svg_6}.

Safety and Hazards

Mecanismo De Acción

Target of Action

4-Aminobut-2-ynoic acid, also known as trans-4-Aminocrotonic acid (TACA), primarily targets the gamma-aminobutyric acid (GABA) receptors . These receptors play a crucial role in inhibitory neurotransmission in the central nervous system .

Mode of Action

4-Aminobut-2-ynoic acid acts as a potent agonist of GABA(A) and GABA© receptors . It binds to these receptors and enhances their activity, leading to increased inhibitory neurotransmission .

Biochemical Pathways

It is known that the compound’s action on gaba receptors can influence various neurological processes, including mood regulation, sleep, and seizure threshold .

Pharmacokinetics

Like many other small molecule drugs, it is likely to be absorbed in the gut, distributed throughout the body via the bloodstream, metabolized in the liver, and excreted in the urine .

Result of Action

The activation of GABA receptors by 4-Aminobut-2-ynoic acid can have various molecular and cellular effects. For instance, it can increase chloride ion influx into neurons, leading to hyperpolarization and decreased neuronal excitability . This can result in effects such as sedation, anxiolysis, and anticonvulsion .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 4-Aminobut-2-ynoic acid. For example, factors such as pH and temperature can affect the compound’s stability and its interaction with GABA receptors . Additionally, the presence of other substances in the body, such as food or other drugs, can influence the absorption and metabolism of 4-Aminobut-2-ynoic acid .

Propiedades

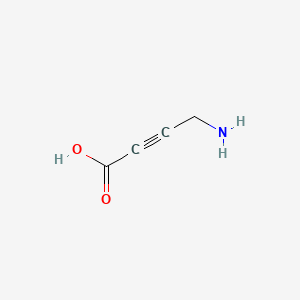

IUPAC Name |

4-aminobut-2-ynoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NO2/c5-3-1-2-4(6)7/h3,5H2,(H,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JAGBKMXGOMEWNO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C#CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20187625 | |

| Record name | 4-Aminotetrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

99.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

34014-16-9 | |

| Record name | 4-Aminotetrolic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034014169 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Aminotetrolic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20187625 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

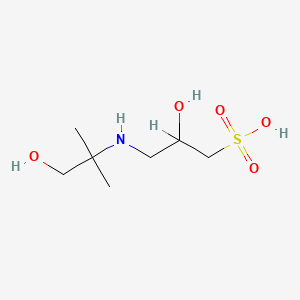

Q1: What is the structural characterization of 4-ATA?

A: 4-Aminotetrolic acid (IUPAC name: 4-Amino-but-2-ynoic acid) possesses the molecular formula C4H5NO2. [, ] Its molecular weight is 99.09 g/mol. [] Crystallographic studies reveal that 4-ATA exists as a zwitterion in its solid state, with a three-dimensional network of hydrogen bonds between molecules. []

Q2: Are there any known inhibitors of GABA transaminase activity?

A: Yes, research indicates that 4-ATA acts as a competitive inhibitor of GABA transaminase, an enzyme responsible for GABA degradation. [] This inhibitory effect was observed in both rat brain mitochondria and P. fluorescens extracts. [] Interestingly, other substituted tetrolic acids did not exhibit this inhibitory effect, highlighting the specific structural requirements for GABA transaminase inhibition. []

Q3: What analytical techniques are employed to study 4-ATA?

A: Various analytical methods are crucial for characterizing and quantifying 4-ATA. Techniques like nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) can provide detailed structural information and confirm its identity. [, ] Additionally, methods like high-performance liquid chromatography (HPLC) are employed to separate and quantify 4-ATA, particularly in biological samples. [] These techniques are essential for studying its synthesis, metabolism, and biological activity.

Q4: Has 4-ATA been used in the synthesis of other important compounds?

A: Yes, 4-ATA has served as a precursor for the synthesis of radiolabeled GABA, specifically [2,3-3H] GABA, at high specific activity. [] This radiolabeled GABA is a valuable tool in research for studying GABA receptors, transport mechanisms, and metabolism.

Q5: Are there any computational chemistry studies conducted on 4-ATA?

A: Yes, computational chemistry approaches have been employed to understand 4-ATA's electronic structure and conformational properties. [] Studies using the CNDO/2 molecular orbital method have provided insights into its electronic distribution and potential energy surfaces. [] This information is valuable for comprehending its interactions with biological targets and guiding further research on its pharmacological properties.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dimethyloctadecyl[3-(trimethoxysilyl)propyl]ammonium chloride](/img/structure/B1195673.png)